S-Acetylcysteine ethylester

Glutathione Bioavailability In Vivo

S-Acetylcysteine ethyl ester (NACET) is a rationally designed, lipophilic derivative of NAC that overcomes the critical limitation of low oral bioavailability (6–10%) observed with standard NAC. Esterification neutralizes the carboxyl charge, enabling rapid passive membrane diffusion and intracellular trapping, which drives robust glutathione (GSH) elevation in multiple tissues, including the brain, following oral administration—an outcome unachievable with equimolar NAC. This compound is the definitive choice for in vivo models of neurodegeneration, brain injury, or systemic oxidative stress where efficient oral delivery and sustained intracellular antioxidant protection are required. Order high-purity NACET today for your R&D needs.

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
CAS No. 89895-86-3
Cat. No. B12686892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Acetylcysteine ethylester
CAS89895-86-3
Molecular FormulaC7H13NO3S
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CSC(=O)C)N
InChIInChI=1S/C7H13NO3S/c1-3-11-7(10)6(8)4-12-5(2)9/h6H,3-4,8H2,1-2H3/t6-/m0/s1
InChIKeyZWHMJCUATABWOE-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Acetylcysteine Ethyl Ester (CAS 89895-86-3): Baseline Characterization for Sourcing and Evaluation


S-Acetylcysteine ethyl ester (also referred to as N-acetyl-L-cysteine ethyl ester or NACET) is a lipophilic, cell-permeable derivative of N-acetylcysteine (NAC), the widely used glutathione (GSH) precursor [1]. Esterification of the carboxyl group of NAC yields a compound with enhanced membrane permeability and altered pharmacokinetics, enabling rapid cellular entry and intracellular conversion to NAC and cysteine [2]. This chemical modification addresses the well-documented low oral bioavailability of NAC (6–10%), which is attributed to extensive first-pass metabolism by deacetylation in the gut [3].

Why S-Acetylcysteine Ethyl Ester Cannot Be Interchanged with Unmodified NAC or Other Cysteine Derivatives


The functional limitations of standard N-acetylcysteine (NAC) are well-characterized: its low oral bioavailability of 6–10% [1] results from extensive first-pass gut deacetylation [2], and its charged carboxylate moiety severely restricts passive membrane diffusion [3]. Consequently, NAC fails to significantly elevate glutathione in many tissues following oral administration [4]. S-Acetylcysteine ethyl ester (NACET) was rationally designed to overcome these liabilities through esterification, which neutralizes the carboxyl charge and dramatically increases lipophilicity [3]. This structural modification yields a distinct cellular pharmacokinetic profile wherein the compound rapidly enters cells and is intracellularly trapped, enabling tissue GSH elevation unattainable with equimolar NAC [4]. Substitution with generic NAC, or other non-esterified cysteine derivatives, will therefore not replicate these functional outcomes in applications requiring robust intracellular GSH augmentation or efficient oral delivery.

Quantitative Differentiation Evidence for S-Acetylcysteine Ethyl Ester: Comparative Performance Data


NACET Elevates Tissue Glutathione Where NAC Fails: In Vivo Oral Dosing Comparison

In a direct head-to-head comparison in rats, oral administration of NACET (50 mg/kg twice daily for two weeks) significantly increased glutathione (GSH) levels in multiple tissues including liver, kidney, heart, testis, and notably brain, whereas equimolar oral NAC produced no significant elevation in these tissues [1].

Glutathione Bioavailability In Vivo Pharmacokinetics Oxidative Stress

Lipophilicity Enhancement Drives Superior Cellular Permeability: LogP Comparison

Esterification of the carboxyl group of NAC to produce NACET drastically increases lipophilicity. The calculated lipophilicity (log D) for NACET is approximately 0.85, while NAC is a charged, hydrophilic molecule at physiological pH [1]. This physicochemical difference directly enables the enhanced membrane permeability and cellular uptake observed for NACET.

Lipophilicity Cell Permeability Prodrug Physicochemical Properties

NACET Superior to NAC in Protecting RPE Cells from Oxidative Stress

In a comparative study using human retinal pigment epithelial (RPE) cells exposed to oxidative stress, NACET increased cell viability more efficiently than NAC. Furthermore, pretreatment with NACET, but not NAC, conferred oxidative stress resistance even after extensive washing, indicating intracellular retention and sustained protection [1].

Oxidative Stress Retinal Pigment Epithelium Cell Viability Antioxidant

Intracellular Accumulation in Human Erythrocytes Confers Protection Against Oxidative Damage

NACET uniquely accumulates in human erythrocytes, where it acts as a potent protector against hydroperoxide-induced oxidative damage. In ex vivo studies, NACET (1 mM) prevented tert-butyl hydroperoxide-induced formation of methemoglobin in isolated human red blood cells, a protective effect not observed with NAC under comparable conditions [1].

Erythrocyte Oxidative Damage Ex Vivo Antioxidant

Validated Research and Industrial Applications for S-Acetylcysteine Ethyl Ester


In Vivo Studies Requiring Oral Glutathione Elevation in Brain or Peripheral Tissues

Based on the demonstrated ability of NACET to significantly increase glutathione in multiple tissues, including the brain, following oral administration [1], this compound is the preferred choice over NAC for in vivo models of neurodegenerative diseases, brain injury, or systemic oxidative stress where oral dosing and robust tissue GSH augmentation are required.

Cellular Models of Oxidative Stress with Emphasis on Intracellular Retention

NACET's capacity to enter cells, become trapped, and confer sustained protection even after washing makes it ideal for in vitro experiments requiring prolonged intracellular antioxidant activity, such as long-term oxidative stress exposure studies in RPE cells [2] or other cell types where washout of extracellular compound is necessary.

Ex Vivo Studies on Erythrocyte Oxidative Damage and Hemolysis

The unique accumulation and protective effect of NACET in human red blood cells against hydroperoxide-induced methemoglobin formation [3] supports its use in ex vivo hemolysis assays, studies of erythrocyte oxidative stress, or investigations into sickle cell disease or other hemoglobinopathies.

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